molecular formula C17H17FN2O2 B15062392 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one

3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B15062392
M. Wt: 300.33 g/mol
InChI Key: FVBINQHIDRCJON-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4-methoxybenzaldehyde.

    Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring, which can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Laboratory Procedures: Scaling up the laboratory synthesis to industrial scale while ensuring the reaction conditions are optimized for large-scale production.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions often involve reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzyl-4-phenylazetidin-2-one: Similar structure but lacks the fluorine and methoxy groups.

    3-Amino-1-(4-chlorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    3-Amino-1-(4-fluorobenzyl)-4-phenylazetidin-2-one: Similar structure but lacks the methoxy group.

Uniqueness

The presence of the fluorine and methoxy groups in 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one may confer unique chemical and biological properties, such as increased stability, enhanced biological activity, or improved pharmacokinetic properties.

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C17H17FN2O2/c1-22-14-8-4-12(5-9-14)16-15(19)17(21)20(16)10-11-2-6-13(18)7-3-11/h2-9,15-16H,10,19H2,1H3

InChI Key

FVBINQHIDRCJON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N

Origin of Product

United States

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